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Compound of Interest

Compound Name: 2-Bromo-3-methylbenzoic acid

Cat. No.: B1273154 Get Quote

An In-depth Technical Guide to 2-Bromo-3-methylbenzoic Acid (CAS No. 53663-39-1)

Abstract
2-Bromo-3-methylbenzoic acid, with CAS number 53663-39-1, is a substituted aromatic

carboxylic acid of significant interest in modern organic synthesis. Its unique trifunctional

molecular architecture—featuring a carboxylic acid group, a bromine atom, and a methyl group

on a benzene ring—renders it a highly versatile building block. The strategic placement of the

bromine atom ortho to the carboxylic acid and meta to the methyl group allows for a wide range

of selective chemical transformations. This guide provides a comprehensive overview of its

physicochemical properties, established synthesis protocols, characteristic reactivity in pivotal

cross-coupling reactions, and its applications in pharmaceutical and material sciences. Detailed

experimental procedures and analytical characterization data are included to support

researchers in its practical application.

Physicochemical and Spectroscopic Profile
2-Bromo-3-methylbenzoic acid is typically supplied as an off-white or light-yellow to tan

crystalline powder.[1][2] Its stability under standard laboratory conditions and moderate

solubility in common organic solvents contribute to its utility in a variety of reaction setups.[2]

Table 1: Physicochemical Properties of 2-Bromo-3-methylbenzoic acid
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Property Value Source(s)

CAS Number 53663-39-1 [2][3][4]

Molecular Formula C₈H₇BrO₂ [2][4]

Molecular Weight 215.04 g/mol [3][4]

IUPAC Name 2-bromo-3-methylbenzoic acid [5][6]

Synonyms
2-Bromo-m-toluic acid, 3-

Methyl-2-bromobenzoic acid
[2][4][5]

Appearance
Off-white to light yellow/tan

crystalline powder
[1][2]

Melting Point 135-138 °C [1][2][3]

Purity ≥97-98% (by GC) [2][3]

Storage Conditions
Store at 0-8°C, keep container

well-closed
[2]

Spectroscopic Data
Definitive structural confirmation is critical. The following data serves as a reference for the

analytical characterization of 2-Bromo-3-methylbenzoic acid.

Table 2: Key Analytical Characterization Data
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Technique Data Interpretation

¹H NMR

δ (ppm): 2.49 (3H, s), 7.29

(1H, t, J=7.6Hz), 7.42 (1H, d,

J=7.2Hz), 7.70 (1H, d,

J=7.6Hz), ~11-13 (1H, br s)

Methyl protons (s at 2.49 ppm).

Three distinct aromatic

protons. A broad singlet for the

carboxylic acid proton.[1]

¹³C NMR

Expected peaks ~170 (C=O),

~140 (C-CH₃), ~134 (C-H),

~132 (C-H), ~128 (C-H), ~126

(C-COOH), ~124 (C-Br), ~20

(CH₃)

Characteristic shifts for the

carboxylic acid, aromatic

carbons (including quaternary),

and the methyl group.[7][8]

IR Spectroscopy

~2500-3300 cm⁻¹ (broad, O-H

stretch), ~1700 cm⁻¹ (strong,

C=O stretch), ~1600 cm⁻¹

(C=C aromatic stretch), ~700-

800 cm⁻¹ (C-Br stretch)

Confirms the presence of the

carboxylic acid dimer hydrogen

bonding, carbonyl group,

aromatic ring, and carbon-

bromine bond.[7][9]

Mass Spectrometry
M⁺ and M+2 peaks in ~1:1

ratio

The isotopic signature of

bromine (⁷⁹Br and ⁸¹Br) results

in two molecular ion peaks of

nearly equal intensity,

separated by 2 m/z units.

Synthesis and Purification Methodologies
The synthesis of 2-Bromo-3-methylbenzoic acid can be approached through several

validated routes. The choice of method often depends on the availability of starting materials

and the desired scale.

Synthesis via Von-Richter Reaction from p-Nitrotoluene
This established multi-step synthesis is documented in Organic Syntheses, highlighting its

reliability.[10] It proceeds via the bromination of p-nitrotoluene, followed by a Von-Richter

reaction where a cyanide ion displaces the nitro group and subsequent hydrolysis yields the

desired carboxylic acid.
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p-Nitrotoluene

2-Bromo-4-nitrotoluene

 Br₂, Fe
(Bromination)

2-Bromo-3-methylbenzonitrile (Intermediate)

 KCN, H₂O, 2-ethoxyethanol
(Von-Richter Reaction)

2-Bromo-3-methylbenzoic acid

 Acidic Hydrolysis

Click to download full resolution via product page

Caption: Synthesis pathway from p-Nitrotoluene.

Step-by-Step Protocol:[10]

Part A: Preparation of 2-Bromo-4-nitrotoluene

In a three-necked flask equipped with a reflux condenser, mechanical stirrer, and separatory

funnel, combine 68.5 g (0.5 mole) of p-nitrotoluene and 1.0 g of iron powder.

Heat the mixture to 75–80 °C using a water bath and begin vigorous stirring.

Add 30.5 ml (0.59 mole) of bromine dropwise over 30 minutes, maintaining the temperature.

After addition is complete, continue stirring at 75–80 °C for an additional 1.5 hours.
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Pour the hot reaction mixture into 750 ml of ice-cold 10% sodium hydroxide solution with

stirring.

Decant the supernatant. Wash the solid residue by melting with 250 ml of glacial acetic acid,

cooling, and decanting. Repeat with 500 ml of 10% acetic acid and then 500 ml of 1%

sodium hydroxide solution.

Collect the solid 2-bromo-4-nitrotoluene on a Büchner funnel and wash thoroughly with

water. The moist product can be used directly in the next step.

Part B: Synthesis of 2-Bromo-3-methylbenzoic acid

Caution: This procedure evolves poisonous hydrogen cyanide and must be performed in a

well-ventilated fume hood.

In a 5-liter round-bottomed flask, place 90 g of potassium cyanide, 900 ml of 2-

ethoxyethanol, 850 ml of water, and the moist 2-bromo-4-nitrotoluene from the previous step.

Attach a reflux condenser and boil the mixture for 16 hours.

To the hot, dark-red solution, add 1.5 L of water and acidify with concentrated hydrochloric

acid (Caution! HCN evolution).

The resulting tarry solid is collected by filtration, washed with 50 ml of water, and dried.

Pulverize the dried solid and boil under reflux for 3 hours with 500 ml of petroleum ether (b.p.

90–100°).

Filter the hot mixture to remove insoluble materials.

Allow the filtrate to cool to room temperature. The product, 2-bromo-3-methylbenzoic acid,

will crystallize.

Collect the white, crystalline product by filtration. The typical yield is 7-8% based on the

starting p-nitrotoluene, with a melting point of 134–136 °C.
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Synthesis via Sandmeyer Reaction from 2-Amino-3-
methylbenzoic Acid
An alternative and often more direct route involves the diazotization of 2-amino-3-

methylbenzoic acid followed by a Sandmeyer-type reaction with a bromide source.[1]

Step-by-Step Protocol:[1]

Mix 1.00 g of 2-amino-3-methylbenzoic acid with 8 mL of acetic acid, 4 mL of 50%

hydrobromic acid, and 16 mL of water.

Cool the mixture in an ice bath.

Slowly add a solution of 0.46 g of sodium nitrite in 3 mL of ice-cold water, keeping the

temperature below 5 °C.

Stir the mixture in the ice bath for 10 minutes, monitoring the disappearance of the starting

material by TLC.

To this diazonium salt solution, add 1.42 g of copper(I) bromide and 5 mL of water.

Heat the reaction mixture at 50 °C for 3 hours.

Upon completion, add water to the mixture and collect the resulting precipitate by filtration to

yield 2-bromo-3-methylbenzoic acid.

Chemical Reactivity and Synthetic Applications
The utility of 2-bromo-3-methylbenzoic acid in drug discovery and material science stems

from its capacity to undergo a variety of high-yield transformations, particularly palladium-

catalyzed cross-coupling reactions.[2]

Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for

constructing aryl amine bonds.[11][12] 2-Bromo-3-methylbenzoic acid is an excellent

substrate for this reaction, allowing for the synthesis of N-aryl anthranilic acid derivatives, which

are common scaffolds in anti-inflammatory drugs.[1][2]
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The reaction involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by

coordination of the amine, deprotonation by a base, and reductive elimination to yield the

product and regenerate the catalyst.[13]
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Caption: Catalytic cycle for Buchwald-Hartwig Amination.
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Representative Protocol: Synthesis of N-phenyl-3-methylanthranilic acid[1]

To a reaction vessel, add 2-bromo-3-methylbenzoic acid, 1.1 equivalents of aniline, a

palladium catalyst (e.g., 2 mol% Pd(OAc)₂ with a suitable phosphine ligand like XPhos), and

2.0 equivalents of a base (e.g., K₂CO₃ or Cs₂CO₃).

Add an anhydrous, degassed solvent such as toluene or dioxane.

Purge the vessel with an inert gas (Argon or Nitrogen) and heat the reaction to 80-110 °C.

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous

acid to remove excess aniline and base.

The organic layer is then dried, concentrated, and the product is purified by crystallization or

column chromatography.

Sonogashira Coupling: C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide

and a terminal alkyne.[14][15] This reaction is invaluable for creating complex molecular

skeletons found in natural products, pharmaceuticals, and organic materials.[16][17] The

reaction is co-catalyzed by palladium and copper(I) salts.[14]
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Caption: Catalytic cycles for Sonogashira Coupling.
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Representative Protocol:

Combine 2-bromo-3-methylbenzoic acid, 1.2 equivalents of a terminal alkyne (e.g.,

phenylacetylene), a palladium catalyst (e.g., 2 mol% Pd(PPh₃)₂Cl₂), and a copper co-catalyst

(e.g., 5 mol% CuI) in a flask.

Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., 3 equivalents of

triethylamine or diisopropylamine).

Degas the mixture and place it under an inert atmosphere.

Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting

material is consumed.

Work-up involves filtering off the amine hydrobromide salt, concentrating the filtrate, and

purifying the residue by column chromatography.

Other Applications
Pharmaceutical Development: This compound serves as a key intermediate in synthesizing

various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2] Its structure is

a precursor for molecules designed to inhibit specific biological targets.

Material Science: It is used in the production of specialty polymers and resins, where its

incorporation can enhance thermal stability and durability.[2]

Agrochemicals: It is a building block for creating new pesticides, herbicides, and plant growth

regulators.[2]

Safety, Handling, and Storage
As a laboratory chemical, 2-Bromo-3-methylbenzoic acid requires careful handling.

Table 3: GHS Hazard Information
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Hazard Class Code Statement Source(s)

Skin

Corrosion/Irritation
H315 Causes skin irritation [5][6]

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation
[5][6]

Specific Target Organ

Toxicity
H335

May cause respiratory

irritation
[5][6]

Handling and PPE:

Use in a well-ventilated area or under a chemical fume hood.[18]

Wear appropriate personal protective equipment (PPE), including safety glasses with side

shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3]

Avoid breathing dust. If dust formation is likely, use a NIOSH-approved respirator.[19]

Wash hands thoroughly after handling.[20]

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Recommended

storage temperature is between 0-8 °C.[2]

Keep away from strong oxidizing agents and strong bases.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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